molecular formula C11H9ClN2O3 B1451672 3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 78858-61-4

3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid

Cat. No. B1451672
CAS RN: 78858-61-4
M. Wt: 252.65 g/mol
InChI Key: HELDFADNDFRXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid” is a unique chemical compound with the empirical formula C11H9ClN2O3 . It has a molecular weight of 252.65 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of the compound is O=C(O)CCC1=NN=C(C(C=C2)=CC=C2Cl)O1 . This provides a textual representation of the compound’s structure.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have developed novel series of oxadiazole derivatives with significant anti-inflammatory, analgesic, and antibacterial activities. For instance, Husain et al. (2008) synthesized two novel series of oxadiazole derivatives and found some compounds with very good anti-inflammatory activity and significant analgesic activity, along with very low ulcerogenic action and moderate antibacterial action (Husain, Sarafroz, & Ahuja, 2008). This suggests the potential for developing new pharmaceutical products based on these compounds.

Anticancer and Antimicrobial Potential

Several studies have focused on the synthesis of oxadiazole derivatives with potential anticancer and antimicrobial properties. For example, Nazir et al. (2018) reported on novel indole-based oxadiazole scaffolds with significant urease inhibitory potential, indicating a promising avenue for drug design (Nazir et al., 2018). Additionally, research by Basra et al. (2019) demonstrated the anti-inflammatory and anti-thrombotic capabilities of 1,3,4 oxadiazole derivatives in rats, underscoring their potential in developing anti-inflammatory drugs (Basra et al., 2019).

Molecular Docking and Enzyme Inhibition

The molecular docking and enzyme inhibition studies of oxadiazole derivatives have been a significant area of research. Basra et al. (2019) also highlighted how in silico studies of these compounds showed high docking scores and impressive inhibitory potential against COX-2, suggesting their applicability in pharmaceutical development (Basra et al., 2019).

Synthesis Techniques

Innovative synthesis techniques for oxadiazole derivatives have been developed, including microwave irradiation methods that offer advantages such as high yield and simple work-up procedures. This technique was applied in the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, demonstrating its efficiency and potential for the development of new compounds (Zheng, 2004).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The GHS pictograms associated with the compound include GHS07, which represents exclamation mark . The signal word for the compound is "Warning" .

properties

IUPAC Name

3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-8-3-1-7(2-4-8)11-14-13-9(17-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELDFADNDFRXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid

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